4,6-Difluoro-3-nitropyridin-2-amine

Catalog No.
S15837343
CAS No.
60186-22-3
M.F
C5H3F2N3O2
M. Wt
175.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Difluoro-3-nitropyridin-2-amine

CAS Number

60186-22-3

Product Name

4,6-Difluoro-3-nitropyridin-2-amine

IUPAC Name

4,6-difluoro-3-nitropyridin-2-amine

Molecular Formula

C5H3F2N3O2

Molecular Weight

175.09 g/mol

InChI

InChI=1S/C5H3F2N3O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H,(H2,8,9)

InChI Key

QFNMBYAELMZIGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)N)[N+](=O)[O-])F

4,6-Difluoro-3-nitropyridin-2-amine is an organic compound with the molecular formula C5H3F2N3O2\text{C}_5\text{H}_3\text{F}_2\text{N}_3\text{O}_2. This compound features a pyridine ring substituted with two fluorine atoms at the 4 and 6 positions, a nitro group at the 3 position, and an amino group at the 2 position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound is often studied for its applications in pharmaceuticals and agrochemicals due to its reactivity and structural characteristics .

, including:

  • Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen in the presence of a catalyst or metal hydrides.
  • Substitution Reactions: The amino group can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring .
  • Nucleophilic Reactions: The fluorine atoms can participate in nucleophilic substitution reactions under suitable conditions, leading to the formation of various derivatives.

Research indicates that 4,6-Difluoro-3-nitropyridin-2-amine exhibits significant biological activity. It has been noted for its potential as an inhibitor of certain enzymes and pathways involved in various diseases. Specifically, it shows promise in:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures may possess antimicrobial properties .
  • Anticancer Properties: Preliminary investigations indicate potential anticancer effects, making it a candidate for further drug development .

The synthesis of 4,6-Difluoro-3-nitropyridin-2-amine can be achieved through several methods:

  • Nitration of Pyridine Derivatives: Starting from a suitable pyridine derivative, nitration can be performed using nitric acid to introduce the nitro group.
  • Fluorination: Fluorination can be accomplished using fluorinating agents such as potassium fluoride in polar solvents like dimethyl sulfoxide or acetonitrile under controlled conditions .
  • Amine Formation: The amino group can be introduced via amination reactions with appropriate amines under acidic or basic conditions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the pyridine core .

4,6-Difluoro-3-nitropyridin-2-amine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agrochemicals: Its derivatives may be used in developing pesticides or herbicides due to their biological activity.
  • Dyes and Pigments: The compound may also find utility in dye chemistry due to its chromophoric properties .

Studies on the interactions of 4,6-Difluoro-3-nitropyridin-2-amine with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Inhibition Studies: Determining its effectiveness as an inhibitor against specific biochemical pathways or targets.

These studies help elucidate its pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 4,6-Difluoro-3-nitropyridin-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Chloro-3-nitropyridin-4-amine2789-25-50.85
2,4-Difluoro-3-nitropyridine60186-14-30.84
2,6-Dichloro-3-nitropyridine60186-13-20.84
2-Chloro-5-fluoro-3-nitropyridin-4-amino405230-90-20.74

Uniqueness

4,6-Difluoro-3-nitropyridin-2-amine is unique due to its specific arrangement of fluorine and nitro groups on the pyridine ring, which contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. This unique configuration may enhance its binding affinity and selectivity towards biological targets, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

175.01933267 g/mol

Monoisotopic Mass

175.01933267 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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